5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyridine-3-carboxylic acid
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Overview
Description
The compound 5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyridine-3-carboxylic acid is a versatile molecule in the field of organic chemistry. It combines a pyridine ring, a carboxylic acid group, and an amine protected by a tert-butoxycarbonyl (Boc) group, making it a valuable intermediate for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available pyridine-3-carboxylic acid.
Introduction of the Boc-protected amine: : This step involves the reaction of pyridine-3-carboxylic acid with tert-butyl (3-aminopropyl)carbamate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).
Purification: : The product is usually purified by recrystallization or column chromatography to obtain pure 5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyridine-3-carboxylic acid.
Industrial Production Methods
Industrial production may involve more scalable and efficient procedures, often optimizing for higher yield and purity. This can include batch processing or continuous flow synthesis, depending on the desired output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Though not a primary reaction for this compound, potential oxidation can affect the carboxylic acid or pyridine ring under strong oxidative conditions.
Reduction: : Reduction reactions can involve the carboxylic acid group being reduced to an alcohol under conditions like catalytic hydrogenation.
Substitution: : The pyridine ring can undergo substitution reactions, particularly electrophilic aromatic substitution, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride (LAH) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: : Halogens, nitriles, or nitro groups can be introduced using reagents like bromine, cyanogen bromide, or nitric acid, respectively.
Major Products
Oxidation might yield carboxylic acid derivatives.
Reduction can yield alcohol derivatives.
Substitution reactions produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Intermediate in synthesis: : The compound is a crucial intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals.
Building block: : Used in the construction of heterocyclic compounds and as a precursor to other functional groups.
Biology and Medicine
Drug development: : Its structure makes it useful in developing molecules with potential therapeutic properties.
Biochemical research: : Acts as a model compound for studying biochemical pathways and interactions.
Industry
Polymer chemistry: : Used in the creation of polymers and resins with specific functional properties.
Catalysis: : Serves as a ligand or catalyst in various industrial chemical reactions.
Mechanism of Action
The compound’s effects are often linked to its ability to interact with biological molecules:
Binding to enzymes or receptors: : The Boc-protected amine and carboxylic acid groups enable binding to enzyme active sites or receptor molecules.
Modulating biochemical pathways: : Through these interactions, it can influence biochemical pathways, potentially inhibiting or activating specific biological processes.
Comparison with Similar Compounds
Similar compounds include other pyridine carboxylic acids and Boc-protected amines:
5-(3-Aminopropyl)pyridine-3-carboxylic acid: : Lacks the Boc protection, leading to different reactivity and stability.
Pyridine-3-carboxylic acid derivatives: : Such as nicotinic acid and its esters, which have varying applications and properties.
Uniqueness
5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyridine-3-carboxylic acid is unique due to its combination of functional groups, allowing it to participate in a diverse range of chemical reactions and applications, making it a highly versatile compound in scientific research and industrial applications.
There you have it, a detailed dive into the fascinating world of this compound!
Properties
CAS No. |
1701411-73-5 |
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Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-6-4-5-10-7-11(12(17)18)9-15-8-10/h7-9H,4-6H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
XIMYPNGMOLYIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=CN=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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